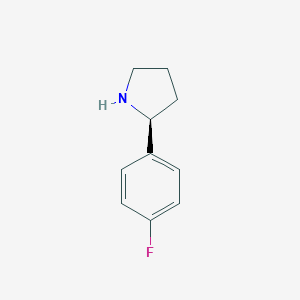

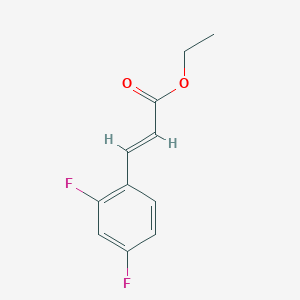

Ethyl 3-(2,4-difluorophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2,4-difluorophenyl)acrylate is a chemical compound that is part of a broader class of acrylates which are known for their utility in various synthetic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and analyzed, providing insights into the behavior and properties that Ethyl 3-(2,4-difluorophenyl)acrylate may exhibit.

Synthesis Analysis

The synthesis of related acrylate compounds often involves condensation reactions, as seen in the one-pot synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate using Knoevenagel condensation . Similarly, the synthesis of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate demonstrates the use of a gem-difluorination building block, which could be analogous to the difluorophenyl group in Ethyl 3-(2,4-difluorophenyl)acrylate .

Molecular Structure Analysis

The molecular structure of acrylate compounds can be elucidated using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . This suggests that Ethyl 3-(2,4-difluorophenyl)acrylate may also exhibit interesting structural features that could be studied using similar methods.

Chemical Reactions Analysis

Acrylate compounds participate in a variety of chemical reactions. The reaction of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate with aldehydes and epoxides to introduce difluoromethene subunits into hydroxy esters is an example of the synthetic versatility of acrylates . Ethyl 3-(2,4-difluorophenyl)acrylate could potentially undergo similar reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds can be inferred from studies like the vibrational frequency analysis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate . Theoretical calculations such as density functional theory (DFT) can predict properties like HOMO-LUMO energies, which are indicative of a compound's reactivity. The first hyperpolarizability and solvent-induced effects on non-linear optical properties of ethyl 2-cyano-3-[5-(2,4-dinitrophenyl)-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provide insights into the electronic properties that could be expected for Ethyl 3-(2,4-difluorophenyl)acrylate .

Applications De Recherche Scientifique

Industrial Applications and Safety Evaluations

Ethyl 3-(2,4-difluorophenyl)acrylate and its derivatives are primarily used in the production of polymers for various industrial applications. It is involved in manufacturing acrylic polymers and copolymers that are used in plastics, food packaging, adhesives, and cosmetics formulations. A comprehensive review of the genotoxic, mutagenic, and carcinogenic potentials of these lower acrylates, including ethyl acrylate, demonstrates that they are metabolized rapidly and show an overall lack of bioactivity in cancer-related pathways, supporting a non-genotoxic mechanism. These findings highlight the substance's safety for industrial use under current exposure levels (Suh et al., 2018). Additionally, the safety of ethyl acrylate as a flavoring substance in food packaging materials has been evaluated, indicating no safety concerns at the estimated level of intake, reinforcing its utility in food-related applications (Silano et al., 2017).

Advancements in Polymer Technology

Ethyl 3-(2,4-difluorophenyl)acrylate-related polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been recognized for their promising applications in thermoelectric materials. The thermoelectric properties of PEDOT-based materials have been significantly improved over recent years, opening doors to their use in military and niche applications due to their lightweight, size, and flexibility (Yue & Xu, 2012). Additionally, various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, making it one of the most successful organic thermoelectric materials with a high potential for real-world applications (Zhu et al., 2017).

Biomedical Applications

In the biomedical field, polymers derived from ethyl acrylate play a crucial role. For instance, acrylic acid plasma polymerization is employed for modifying polymeric surface properties for better biocompatibility, essential for artificial tissue replacements and organ transplantation devices. Plasma polymerization of acrylic acid has proven effective for thin film production with specific surface chemistries, stimulating cell adhesion and proliferation (Bitar et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl acrylate, indicates that it is highly flammable and can be harmful if swallowed or in contact with skin . It may cause skin and eye irritation, and is suspected of causing cancer . It’s important to handle such chemicals with appropriate safety measures.

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-3-(2,4-difluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDYGTPEQJOLBL-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,4-difluorophenyl)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)